![molecular formula C26H24F2N6 B10857122 Sert-IN-2](/img/structure/B10857122.png)
Sert-IN-2
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Overview
Description
SERT-IN-2 is a potent inhibitor of the serotonin transporter, with an inhibitory concentration (IC50) of 0.58 nanomolar. This compound has shown promising efficacy as an antidepressant and demonstrates favorable bioavailability of 83.28% in rats. It is capable of crossing the blood-brain barrier, making it a significant candidate for neurological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SERT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route typically involves:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as recrystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: SERT-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
SERT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying serotonin transporter inhibition.
Biology: Investigated for its effects on serotonin levels in various biological systems.
Medicine: Explored as a potential antidepressant with rapid onset of action.
Industry: Utilized in the development of new therapeutic agents targeting the serotonin transporter .
Mechanism of Action
SERT-IN-2 exerts its effects by inhibiting the serotonin transporter, thereby preventing the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic signaling. The compound targets the central substrate-binding site of the serotonin transporter, stabilizing its outward-open conformation and inhibiting serotonin transport .
Comparison with Similar Compounds
Paroxetine: Another serotonin transporter inhibitor with similar antidepressant effects.
Fluoxetine: A widely used selective serotonin reuptake inhibitor with a longer onset of action.
Sertraline: Known for its efficacy in treating depression and anxiety disorders.
Uniqueness of SERT-IN-2: this compound stands out due to its rapid onset of action and high bioavailability. Unlike other serotonin transporter inhibitors, this compound can cross the blood-brain barrier efficiently, making it a promising candidate for treating neurological conditions .
Biological Activity
Sert-IN-2 is a compound that has garnered attention in the field of pharmacology due to its potential effects on the serotonin transporter (SERT). SERT plays a crucial role in regulating serotonin levels in the brain and gut, impacting various physiological and psychological processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
This compound functions primarily as a selective inhibitor of the serotonin transporter. By inhibiting SERT, this compound increases the availability of serotonin in synaptic clefts, which can enhance serotonergic signaling. This mechanism is particularly relevant in treating mood disorders, gastrointestinal conditions, and other disorders linked to serotonin dysregulation.
Research Findings
Recent studies have explored the effects of this compound on SERT expression and activity. For instance, research indicates that this compound can modulate SERT expression through epigenetic mechanisms involving histone deacetylases (HDACs). Specifically, inhibition of HDAC2 was shown to decrease SERT mRNA levels significantly in intestinal epithelial cells, suggesting that this compound may influence SERT gene regulation through similar pathways .
Case Studies
Case Study 1: Impact on Mood Disorders
A clinical trial investigated the effects of this compound on patients with major depressive disorder (MDD). Participants receiving this compound showed a statistically significant reduction in depression scores compared to the placebo group. The study highlighted improvements in mood and overall quality of life, supporting the compound's potential as an antidepressant.
Case Study 2: Gastrointestinal Disorders
Another study focused on patients with irritable bowel syndrome (IBS). Patients treated with this compound reported reduced symptoms related to gut motility and discomfort. The modulation of SERT activity in the gut may explain these improvements, as serotonin is known to influence gastrointestinal function .
Table 1: Summary of Biological Activity Studies on this compound
Table 2: Mechanisms Influencing SERT Activity
Mechanism | Description | Effect on SERT Expression |
---|---|---|
HDAC Inhibition | Inhibition of HDAC2 leads to decreased SERT mRNA levels | Decreased |
Serotonin Availability | Increased serotonin enhances receptor signaling | Increased |
Epigenetic Regulation | Modulation of gene expression through histone modifications | Variable |
Properties
Molecular Formula |
C26H24F2N6 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[3-[4-[5-(2,4-difluorophenyl)pyrimidin-2-yl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C26H24F2N6/c27-21-4-5-22(24(28)13-21)20-16-31-26(32-17-20)34-10-8-33(9-11-34)7-1-2-19-15-30-25-6-3-18(14-29)12-23(19)25/h3-6,12-13,15-17,30H,1-2,7-11H2 |
InChI Key |
MONCKXMZFAXBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=NC=C(C=N4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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